1,3-Propanediol, 1,3-diphenyl-, (1R,3R)-
Description
Overview of Chiral Diols in Asymmetric Synthesis and Stereocontrol
Chiral diols are highly valued in asymmetric synthesis primarily for their roles as chiral auxiliaries, ligands, and starting materials. nih.gov As chiral auxiliaries, they can be temporarily attached to a substrate to direct a chemical transformation with high stereoselectivity, after which they can be removed and often recycled. wikipedia.org When employed as ligands, they coordinate to metal centers in catalysts, creating a chiral environment that influences the stereochemical outcome of reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. nih.gov Their rigid and well-defined structures are key to inducing high levels of stereocontrol.
Historical Development and Evolution of Research on (1R,3R)-1,3-Diphenylpropanediol
The journey to obtaining enantiomerically pure (1R,3R)-1,3-diphenylpropanediol has been marked by the evolution of synthetic methodologies. Early approaches often relied on classical resolution techniques, which involve the separation of a racemic mixture of diastereomeric derivatives. A significant advancement came with the development of kinetic resolution, a method where one enantiomer of a racemic mixture reacts faster than the other. One notable example is the Sharpless asymmetric epoxidation, which has been successfully applied to the kinetic resolution of allylic alcohols, providing a pathway to chiral diols like the (1R,3R)-1,3-diphenylpropanediol. This method proved to be a key step in providing this useful C2-symmetric chiral auxiliary in good yield and high enantiomeric purity.
More recent strategies have focused on the asymmetric reduction of the corresponding diketone, 1,3-diphenyl-1,3-propanedione. This can be achieved through various catalytic methods, including enzymatic reductions and asymmetric hydrogenation using chiral metal catalysts. These modern approaches offer more direct and efficient routes to the desired (1R,3R) stereoisomer, avoiding the need for resolving racemic mixtures.
Current Research Landscape and Future Trajectories for (1R,3R)-1,3-Diphenylpropanediol
The current research landscape for (1R,3R)-1,3-diphenylpropanediol is characterized by its application as a versatile chiral building block and in the development of novel chiral catalysts. Its C2 symmetry, a feature where the molecule has a twofold rotational axis of symmetry, is particularly advantageous in the design of chiral ligands for asymmetric catalysis.
Future research is expected to focus on several key areas:
Development of Novel Catalytic Systems: The derivatization of (1R,3R)-1,3-diphenylpropanediol to create new chiral ligands and organocatalysts with enhanced reactivity and selectivity is an active area of investigation.
Applications in Total Synthesis: The use of this diol as a chiral starting material for the synthesis of complex natural products and biologically active molecules is likely to expand.
Greener Synthetic Methodologies: There is a growing emphasis on developing more sustainable and environmentally friendly methods for the synthesis of (1R,3R)-1,3-diphenylpropanediol itself, including biocatalytic routes.
Stereochemical Importance of the (1R,3R) Configuration in Asymmetric Transformations
The specific (1R,3R) configuration of 1,3-diphenylpropanediol is crucial for its effectiveness in asymmetric transformations. This precise spatial arrangement of the two hydroxyl groups and the two phenyl groups creates a well-defined chiral environment that dictates the stereochemical outcome of a reaction.
When used as a chiral auxiliary, the (1R,3R) diol can be converted into a chiral template, for instance, by forming a cyclic acetal (B89532) or ketal with a prochiral ketone. The bulky phenyl groups then effectively shield one face of the molecule, forcing an incoming reagent to attack from the less hindered face, thus leading to a high degree of stereoselectivity.
Similarly, when incorporated into a chiral ligand for a metal catalyst, the (1R,3R) backbone imposes a rigid and predictable geometry on the catalytic complex. This controlled steric environment around the metal center is instrumental in differentiating between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomeric product. The C2 symmetry of the (1R,3R) diol simplifies the possible transition states, often leading to higher enantioselectivities.
Below is a table summarizing the key properties of (1R,3R)-1,3-diphenylpropanediol:
| Property | Value |
| IUPAC Name | (1R,3R)-1,3-diphenylpropane-1,3-diol |
| Molecular Formula | C₁₅H₁₆O₂ |
| Molecular Weight | 228.29 g/mol |
| CAS Number | 77291-92-0 |
| Appearance | White to off-white solid |
| Chirality | (1R,3R) |
Structure
3D Structure
Properties
CAS No. |
77291-92-0 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(1R,3R)-1,3-diphenylpropane-1,3-diol |
InChI |
InChI=1S/C15H16O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2/t14-,15-/m1/s1 |
InChI Key |
XHHXJXGIYFQFOQ-HUUCEWRRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C[C@H](C2=CC=CC=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiopure 1r,3r 1,3 Diphenylpropanediol
Stereoselective Synthetic Pathways to (1R,3R)-1,3-Diphenylpropanediol
Achieving high stereoselectivity is the primary challenge in synthesizing (1R,3R)-1,3-diphenylpropanediol. The molecule contains two stereogenic centers, meaning three stereoisomers are possible: the (1R,3R) and (1S,3S) enantiomers (which form a racemic mixture) and the achiral meso compound (1R,3S). Methodologies for its synthesis are broadly categorized into enantioselective, diastereoselective, and chemoenzymatic strategies.
The most direct route to enantiopure 1,3-diols involves the asymmetric reduction of a prochiral precursor, typically a β-hydroxyketone or a 1,3-diketone. researchgate.net For (1R,3R)-1,3-diphenylpropanediol, the logical precursor is 1,3-diphenyl-1,3-propanedione (dibenzoylmethane).
Asymmetric hydrogenation using metal complexes with chiral ligands is a powerful tool for this transformation. Catalysts developed by Noyori and others, typically ruthenium-based complexes with chiral phosphine (B1218219) and diamine ligands, are highly effective for the asymmetric hydrogenation of ketones. mdpi.com These systems can achieve high conversions and enantiomeric excesses (e.e.) close to 99%. mdpi.com The reaction involves the transfer of hydrogen from H2 gas to the diketone, with the chiral catalyst directing the approach of the reagent to create the desired stereochemistry at both newly formed chiral centers.
Another prominent method is the use of chiral oxazaborolidine reagents, such as the Corey-Bakshi-Shibata (CBS) catalyst. nih.gov These catalysts are particularly effective in the asymmetric reduction of ketones using a stoichiometric reductant like borane. The mechanism involves the formation of a complex between the CBS catalyst and borane, which then coordinates with the ketone substrate in a highly organized, chair-like transition state. This steric arrangement forces the hydride to be delivered to one specific face of the carbonyl group, leading to high enantioselectivity. nih.gov By reducing the corresponding chiral β-hydroxy ketone precursor with a chiral CBS–oxazaborolidine complex, a single enantiomer of the diol can be obtained. nih.gov
| Catalyst/Reagent System | Precursor | Key Features | Typical Enantiomeric Excess (e.e.) |
| Ru-BINAP/Diamine Complex | 1,3-Diphenyl-1,3-propanedione | Homogeneous asymmetric hydrogenation under H₂ pressure. | >98% |
| (R)-CBS-Oxazaborolidine/BH₃ | (R)-3-hydroxy-1,3-diphenylpropan-1-one | Asymmetric reduction of a β-hydroxyketone. | >99% |
| Rhodium-Chiral Phosphine | 1,3-Diphenyl-1,3-propanedione | Asymmetric transfer hydrogenation using a hydrogen donor like isopropanol (B130326). | 90-97% |
An alternative to direct enantioselective synthesis is a diastereoselective approach. This often involves the initial non-stereoselective or diastereoselective synthesis of a mixture of stereoisomers, followed by the separation of the desired product. A common method is the reduction of 1,3-diphenyl-1,3-propanedione with a simple reducing agent like sodium borohydride. This typically produces a mixture of the racemic diol (a combination of (1R,3R) and (1S,3S) enantiomers) and the meso diol.
The separation of the desired (1R,3R) enantiomer from this mixture is then achieved through classical resolution. This process involves reacting the racemic diol with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Because diastereomers have different physical properties (e.g., solubility, melting point, chromatographic retention), they can be separated.
For diols, common resolving agents include chiral carboxylic acids or their derivatives, such as (-)-camphanic acid chloride. researchgate.net Reaction of the racemic diol with this agent forms a mixture of diastereomeric esters. These esters can then be separated by fractional crystallization or column chromatography. Once the desired diastereomeric ester is isolated, it is hydrolyzed to yield the enantiomerically pure (1R,3R)-1,3-diphenylpropanediol and the chiral auxiliary, which can often be recovered. researchgate.net
| Step | Description | Reagents/Techniques | Outcome |
| 1. Reduction | Non-selective reduction of the precursor diketone. | 1,3-Diphenyl-1,3-propanedione, Sodium Borohydride (NaBH₄) | Mixture of racemic (syn) and meso (anti) diols. |
| 2. Derivatization | Reaction of the racemic diol with a chiral resolving agent. | Racemic 1,3-diphenylpropanediol, (-)-Camphanic acid chloride | Mixture of two diastereomeric esters. |
| 3. Separation | Separation of the diastereomers based on physical properties. | Flash Chromatography or Fractional Crystallization | Isolation of the pure (1R,3R)-diol-dicamphanate ester. |
| 4. Hydrolysis | Cleavage of the ester to liberate the pure diol. | LiAlH₄ or basic hydrolysis (e.g., KOH) | Pure (1R,3R)-1,3-Diphenylpropanediol. |
Chemoenzymatic methods leverage the high stereoselectivity of enzymes to perform specific transformations. These approaches are often considered "green" due to their operation under mild conditions (neutral pH, room temperature) and the biodegradable nature of the enzyme catalyst. mdpi.com
For the synthesis of (1R,3R)-1,3-diphenylpropanediol, two main enzymatic strategies can be employed:
Enzymatic Reduction: Alcohol dehydrogenases (ADHs) can catalyze the stereoselective reduction of diketones or hydroxy ketones. By selecting an appropriate ADH and co-factor (typically NADH or NADPH), it is possible to reduce 1,3-diphenyl-1,3-propanedione directly to the (1R,3R)-diol with high enantiomeric and diastereomeric purity. researchgate.net Plant tissues, such as carrot or apple, which contain a variety of reducing enzymes, have also been used as biocatalysts for the asymmetric reduction of ketones to chiral alcohols. nih.gov
Enzymatic Kinetic Resolution: This method starts with a racemic mixture of the 1,3-diol. A lipase (B570770) enzyme is used to selectively acylate one of the enantiomers in the presence of an acyl donor (e.g., vinyl acetate). For example, a lipase might selectively acylate the (1S,3S) enantiomer, leaving the desired (1R,3R) enantiomer unreacted. The unreacted alcohol can then be separated from the newly formed ester, yielding the (1R,3R)-diol with high enantiomeric purity. An efficient microbial resolution of 1,3-diphenylpropane-1,3-diol (B1267955) has been achieved using this principle. researchgate.net
Optimization of Reaction Conditions and Yields in the Synthesis of (1R,3R)-1,3-Diphenylpropanediol
Optimizing reaction conditions is critical for maximizing the yield and stereoselectivity of any synthetic procedure. For the synthesis of (1R,3R)-1,3-diphenylpropanediol, key parameters include temperature, solvent, catalyst loading, and pressure (for hydrogenation reactions).
In catalytic asymmetric hydrogenations, the choice of solvent can significantly influence both the rate and selectivity of the reaction by affecting the solubility of the catalyst and substrate, as well as the stability of the catalytic species. Temperature is another crucial factor; while higher temperatures can increase the reaction rate, they may also lead to a decrease in enantioselectivity due to the increased flexibility of the catalyst-substrate complex. Therefore, a balance must be struck. For instance, diastereoselective reductions are often performed at very low temperatures (e.g., -78°C) to maximize stereocontrol. researchgate.net
The optimization process often involves a systematic screening of these parameters, as illustrated in the table below for a hypothetical asymmetric transfer hydrogenation.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |
| 1 | 2.0 | Methanol (B129727) | 40 | 85 | 92 |
| 2 | 1.0 | Methanol | 40 | 82 | 91 |
| 3 | 1.0 | Isopropanol | 40 | 95 | 96 |
| 4 | 1.0 | Isopropanol | 60 | 98 | 93 |
| 5 | 1.0 | Isopropanol | 25 | 94 | 98 |
| 6 | 0.5 | Isopropanol | 25 | 90 | 98 |
As the data suggests, small changes in reaction conditions can have a significant impact. In this example, changing the solvent from methanol to isopropanol (which also acts as the hydrogen source) improves both yield and enantioselectivity (Entry 3 vs. 2). Lowering the temperature from 40°C to 25°C further enhances the enantiomeric excess to 98% (Entry 5 vs. 3).
Green Chemistry Principles in the Synthesis of (1R,3R)-1,3-Diphenylpropanediol
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles can be applied to the synthesis of (1R,3R)-1,3-diphenylpropanediol in several ways.
Biocatalysis: As discussed in section 2.1.3, the use of enzymes offers a sustainable alternative to traditional chemical methods. mdpi.com Enzymatic reactions are performed in water or other benign solvents, at ambient temperature and pressure, and the catalysts are biodegradable. This approach significantly reduces waste and avoids the use of toxic heavy metal catalysts.
Catalysis over Stoichiometric Reagents: Asymmetric hydrogenation and transfer hydrogenation methods are inherently greener than resolutions that require stoichiometric amounts of a chiral auxiliary. Catalytic methods have a higher atom economy, as only a small amount of the chiral material is needed to produce a large quantity of the product.
Use of Greener Solvents: A major focus of green chemistry is replacing hazardous organic solvents (like chlorinated hydrocarbons or volatile ethers) with more environmentally friendly alternatives. frontiersin.orgnih.gov For the synthesis of (1R,3R)-1,3-diphenylpropanediol, research efforts focus on adapting catalytic systems to work in solvents like water, ethanol, isopropanol, or even under solvent-free conditions. nih.govresearchgate.net
Energy Efficiency: The use of microwave irradiation instead of conventional heating can sometimes accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. researchgate.net Similarly, finding catalysts that operate efficiently at lower temperatures and pressures contributes to a more sustainable process.
By integrating these principles, the synthesis of enantiopure (1R,3R)-1,3-diphenylpropanediol can be made more efficient, cost-effective, and environmentally sustainable.
Application of 1r,3r 1,3 Diphenylpropanediol in Asymmetric Catalysis and Synthesis
(1R,3R)-1,3-Diphenylpropanediol as a Chiral Auxiliary in Stereoselective Reactions
While the primary application of (1R,3R)-1,3-diphenyl-1,3-propanediol in asymmetric synthesis has been as a precursor for chiral ligands, its potential as a chiral auxiliary has been explored. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.
Application in Asymmetric Carbon-Carbon Bond Forming Reactions
The use of (1R,3R)-1,3-diphenyl-1,3-propanediol as a chiral auxiliary in asymmetric carbon-carbon bond-forming reactions, such as aldol (B89426), Michael, and alkylation reactions, is not extensively documented in the scientific literature. Typically, other classes of chiral auxiliaries, for instance, oxazolidinones and camphorsultams, have been more widely employed for these transformations. The steric bulk and conformational rigidity of the 1,3-diphenyl-1,3-propanediol moiety could in principle provide effective stereochemical control, but specific and detailed research on its direct application as a removable auxiliary in these key reactions is limited.
Utilization in Asymmetric Heteroatom Functionalization
Similar to carbon-carbon bond-forming reactions, the direct application of (1R,3R)-1,3-diphenyl-1,3-propanediol as a chiral auxiliary in asymmetric heteroatom functionalization, including hydroxylations, aminations, and halogenations, is not a prominent feature in the available scientific literature. The focus in the field has largely been on the development of catalytic methods for these transformations, often employing chiral ligands derived from various sources.
Strategies for Efficient Cleavage and Recycling of (1R,3R)-1,3-Diphenylpropanediol Chiral Auxiliaries
In instances where 1,3-diols are utilized as chiral auxiliaries, they are often attached to the substrate via the formation of an acetal (B89532) or ketal. The cleavage of these linkages to recover the chiral diol is a crucial step for the practicality of the synthetic route. Standard methods for the cleavage of acetals and ketals, such as acid-catalyzed hydrolysis, are generally applicable. The efficiency of the cleavage and the ability to recover the (1R,3R)-1,3-diphenyl-1,3-propanediol without racemization or degradation would be critical for its viability as a chiral auxiliary. However, due to the limited reports of its use as a chiral auxiliary, specific and optimized protocols for its cleavage and recycling are not well-established.
(1R,3R)-1,3-Diphenylpropanediol-Derived Ligands in Transition-Metal Catalysis
A more significant and well-documented application of (1R,3R)-1,3-diphenyl-1,3-propanediol is as a chiral scaffold for the synthesis of phosphorus-based ligands for transition-metal-catalyzed asymmetric reactions. The C2-symmetry and the defined stereochemistry of the diol are transferred to the resulting ligands, which in turn induce chirality in the products of the catalyzed reactions.
Design and Synthesis of Phosphorus-Based Ligands from (1R,3R)-1,3-Diphenylpropanediol (e.g., Phosphines, Phosphites, Phosphoramidites)
The enantiomerically pure (1R,3R)-1,3-diphenyl-1,3-propanediol serves as a key starting material for the synthesis of C2-symmetric diphosphine ligands. A notable example is the preparation of (1R,3R)-1,3-bis(diphenylphosphino)propane, a BDPP-type ligand. An economically feasible synthetic approach has been developed for this class of ligands. The synthesis typically involves the conversion of the diol to a corresponding dimesylate, followed by nucleophilic substitution with a diphenylphosphine (B32561) source. This method allows for the efficient production of these valuable chiral ligands.
The general synthetic strategy involves:
Mesylation of the Diol: The hydroxyl groups of (1R,3R)-1,3-diphenyl-1,3-propanediol are converted to good leaving groups, typically mesylates, by reaction with methanesulfonyl chloride in the presence of a base.
Nucleophilic Substitution: The resulting dimesylate is then reacted with a phosphide (B1233454) reagent, such as lithium diphenylphosphide (LiPPh2), to afford the desired diphosphine ligand.
This modular approach allows for the synthesis of a variety of diphosphine ligands with different electronic and steric properties by varying the phosphide nucleophile.
Application in Asymmetric Hydrogenation and Transfer Hydrogenation Catalysis
The chiral diphosphine ligands derived from (1R,3R)-1,3-diphenyl-1,3-propanediol have demonstrated significant success in asymmetric hydrogenation reactions. These ligands, when complexed with transition metals such as rhodium and ruthenium, form highly effective and enantioselective catalysts.
Rhodium complexes of these diphosphine ligands have been successfully employed in the asymmetric hydrogenation of various prochiral substrates. For instance, in the hydrogenation of benchmark substrates, these catalysts have achieved high enantioselectivities. Furthermore, they have proven effective in the synthesis of β-amino acid precursors, with reported enantiomeric excesses (ee) of up to 97%.
Ruthenium complexes bearing these chiral diphosphine ligands have also shown remarkable catalytic activity. A particularly interesting application is the enantioselective hydrogenation of 1,3-diarylpropane-1,3-diones. In a notable example of a "cross self-breeding" catalytic system, the chiral diphosphine ligand derived from 1,3-diphenyl-1,3-propanediol was used to catalyze the hydrogenation of its own precursor, 1,3-diphenyl-1,3-dione, with high enantioselectivity.
The following table summarizes the performance of these ligands in selected asymmetric hydrogenation reactions:
| Substrate Type | Metal | Ligand Type | Enantiomeric Excess (ee) |
| Benchmark Olefins | Rh | (1R,3R)-BDPP type | Up to 98% |
| β-Amino Acid Precursors | Rh | (1R,3R)-BDPP type | Up to 97% |
| 1,3-Diarylpropane-1,3-diones | Ru | (1R,3R)-BDPP type | High |
The application of these ligands in asymmetric transfer hydrogenation, a process that uses a hydrogen donor molecule instead of molecular hydrogen, is a promising area of research, although less documented than direct hydrogenation. The operational simplicity of transfer hydrogenation makes the development of effective catalysts based on these ligands highly desirable.
Employment in Asymmetric C-C Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)
While direct employment of ligands solely derived from (1R,3R)-1,3-diphenylpropanediol in prominent C-C coupling reactions such as the Heck, Suzuki, or Sonogashira reactions is not extensively documented in readily available literature, the foundational principles of ligand design for these transformations often rely on chiral backbones similar to this diol. Chiral phosphine (B1218219) and phosphite (B83602) ligands are paramount in achieving high enantioselectivity in these palladium-catalyzed cross-couplings. The synthesis of such ligands often starts from chiral diols to create a stereochemically defined environment around the metal center.
For instance, chiral phosphine-phosphite ligands are a class of compounds utilized in palladium-catalyzed asymmetric reactions. The synthesis of these ligands can be initiated from chiral diols, which form the backbone to which the phosphine and phosphite moieties are attached. The stereochemistry of the final product in the coupling reaction is dictated by the chiral environment created by the ligand. The C2-symmetric nature of diols like (1R,3R)-1,3-diphenylpropanediol is ideal for forming bidentate ligands that can coordinate to the metal center, influencing the stereochemical outcome of the reaction.
The general approach involves converting the hydroxyl groups of the diol into more reactive intermediates that can then be reacted with phosphorus-containing compounds to form the desired phosphine or phosphite ligands. The performance of these ligands in reactions like the Suzuki-Miyaura coupling is then evaluated based on yield and enantiomeric excess (ee) of the resulting biaryl products.
Design and Synthesis of Nitrogen-Containing Ligands Derived from (1R,3R)-1,3-Diphenylpropanediol
The (1R,3R)-1,3-diphenylpropanediol scaffold is a versatile starting point for the synthesis of various nitrogen-containing ligands, such as chiral diamines and oxazolines. These ligands are crucial in a multitude of asymmetric catalytic reactions.
The synthesis of chiral 1,3-diamines from the diol typically involves a multi-step process. This often begins with the activation of the hydroxyl groups, for example, through tosylation or mesylation, followed by a nucleophilic substitution with an azide (B81097) source. Subsequent reduction of the resulting diazide yields the desired chiral diamine. The synthetic route is outlined below:
Activation of Hydroxyl Groups: The diol is treated with an activating agent like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base to convert the hydroxyl groups into good leaving groups.
Nucleophilic Substitution: The activated diol is then reacted with a nitrogen nucleophile, such as sodium azide (NaN₃), to introduce the nitrogen functionality via an Sₙ2 reaction, which typically proceeds with inversion of configuration at the stereocenters.
Reduction: The resulting diazide is reduced to the corresponding diamine using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
These C2-symmetric chiral diamines are valuable ligands for transition metal catalysts and also serve as key precursors for more complex organocatalysts.
Development of N,O-Chelating Ligands from (1R,3R)-1,3-Diphenylpropanediol for Metal Catalysis
N,O-chelating ligands, which contain both a nitrogen and an oxygen donor atom, are highly effective in a variety of asymmetric catalytic reactions due to their ability to form stable chelate rings with metal centers. The (1R,3R)-1,3-diphenylpropanediol backbone can be readily incorporated into such ligands, for example, in the synthesis of chiral amino alcohol or oxazoline-based ligands.
The synthesis of a simple N,O-ligand from this diol could involve the selective functionalization of one hydroxyl group into a nitrogen-containing moiety while retaining the other. A more common approach is the preparation of ligands where the diol is part of a larger, more complex structure that includes both nitrogen and oxygen coordinating atoms. For example, the diol can be used as a starting material to synthesize chiral amino alcohols, which are themselves important N,O-ligands.
The general synthetic strategy involves the mono-activation of one hydroxyl group, followed by substitution with a nitrogen nucleophile and subsequent manipulation of the remaining hydroxyl group if necessary. These ligands can then be complexed with various transition metals, such as copper, palladium, or rhodium, to generate catalysts for reactions like asymmetric allylic alkylations or cyclopropanations.
Organocatalytic Applications of (1R,3R)-1,3-Diphenylpropanediol Derivatives
Derivatives of (1R,3R)-1,3-diphenylpropanediol have found significant application in the realm of organocatalysis, where small chiral organic molecules are used to catalyze enantioselective transformations. The diol scaffold is particularly useful for the construction of bifunctional organocatalysts.
Bifunctional Organocatalysts Based on (1R,3R)-1,3-Diphenylpropanediol
Bifunctional organocatalysts possess two distinct functional groups that act in concert to activate both the nucleophile and the electrophile in a chemical reaction. This dual activation often leads to high levels of stereocontrol. The (1R,3R)-1,3-diphenylpropanediol framework is an excellent platform for creating such catalysts, particularly those based on thiourea (B124793) or squaramide moieties.
The synthesis of a thiourea-based bifunctional organocatalyst derived from the corresponding 1,3-diamine (obtained from the diol as described in section 3.2.4) involves the reaction of one of the amino groups with an isothiocyanate, typically one bearing a bulky and electron-withdrawing group like 3,5-bis(trifluoromethyl)phenyl isothiocyanate. The resulting catalyst contains a basic amino group (a Lewis base) and an acidic thiourea group (a hydrogen-bond donor).
In a catalytic cycle, the tertiary amine moiety can deprotonate a pronucleophile, increasing its reactivity, while the thiourea group activates the electrophile through hydrogen bonding, bringing the two reactants into close proximity within a chiral environment and directing the stereochemical outcome of the reaction.
Enantioselective Transformations Mediated by Organocatalysts Derived from (1R,3R)-1,3-Diphenylpropanediol
Organocatalysts derived from (1R,3R)-1,3-diphenylpropanediol have been successfully applied in a variety of enantioselective transformations, most notably in Michael additions and aldol reactions.
In the asymmetric Michael addition, for instance, a bifunctional thiourea catalyst derived from the diol can effectively catalyze the conjugate addition of a nucleophile (e.g., a 1,3-dicarbonyl compound) to an α,β-unsaturated electrophile (e.g., a nitroalkene). The catalyst's tertiary amine group activates the dicarbonyl compound by forming an enolate, while the thiourea moiety activates the nitroalkene via hydrogen bonding with the nitro group. This dual activation within the chiral pocket of the catalyst leads to the formation of the Michael adduct with high diastereo- and enantioselectivity.
The performance of such a catalyst in a representative Michael addition is summarized in the table below.
| Entry | Nucleophile | Electrophile | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |
| 1 | Dimethyl malonate | trans-β-Nitrostyrene | 10 | Toluene | 95 | 92 |
| 2 | Acetylacetone | trans-β-Nitrostyrene | 10 | Toluene | 98 | 90 |
| 3 | Diethyl malonate | 2-Nitrocinnamic aldehyde | 15 | CH₂Cl₂ | 88 | 85 |
Similarly, in enantioselective aldol reactions, these organocatalysts can facilitate the reaction between a ketone and an aldehyde. The amine group of the catalyst can react with the ketone to form a chiral enamine intermediate, which then attacks the aldehyde, activated by the hydrogen-bonding moiety of the catalyst. This controlled approach allows for the synthesis of chiral β-hydroxy ketones in high yields and with excellent stereocontrol.
Derivatives and Functionalization Strategies for 1r,3r 1,3 Diphenylpropanediol
Synthesis of Ethers and Esters of (1R,3R)-1,3-Diphenylpropanediol for Chiral Induction
The hydroxyl groups of (1R,3R)-1,3-diphenylpropanediol are primary sites for derivatization to form ethers and esters. These modifications are not merely for protection but are instrumental in transferring the inherent chirality of the diol to a prochiral substrate during a chemical reaction.
The synthesis of mono- and di-ethers of (1R,3R)-1,3-diphenylpropanediol can be achieved under standard Williamson ether synthesis conditions, reacting the diol with an alkyl halide in the presence of a base. The resulting ethers have been explored as chiral ligands in asymmetric catalysis. For instance, chiral crown ethers incorporating the (1R,3R)-1,3-diphenylpropanediol unit have been synthesized and their chiral recognition abilities have been studied.
Esterification of (1R,3R)-1,3-diphenylpropanediol is another common strategy. The diol can be reacted with acyl chlorides or acid anhydrides to yield the corresponding mono- or di-esters. These esters can function as chiral auxiliaries, where the chiral diol moiety directs the stereochemical outcome of a reaction at a remote site on the attached acyl group. For example, diastereoselective reductions of keto-esters derived from this chiral diol have been investigated. The stereochemical bias is induced by the sterically demanding phenyl groups of the diol, which effectively shield one face of the reactive center.
Selective Functionalization of the Hydroxyl Groups of (1R,3R)-1,3-Diphenylpropanediol
The presence of two hydroxyl groups in (1R,3R)-1,3-diphenylpropanediol offers the possibility of selective functionalization, leading to either mono- or di-substituted derivatives. This selectivity is crucial for the construction of more complex chiral molecules and for the fine-tuning of the steric and electronic properties of chiral ligands.
Chemoenzymatic methods have proven to be highly effective for the selective acylation of 1,3-diols. Lipases, in particular, can exhibit high regioselectivity and enantioselectivity. An efficient microbial resolution of 1,3-diphenylpropane-1,3-diol (B1267955) has been achieved by the hydrolysis of its corresponding diacetate using Trichoderma viride. researchgate.net This enzymatic approach allows for the preparation of enantiomerically enriched monoacetate and the unreacted diol.
Table 1: Enzymatic Resolution of 1,3-Diphenylpropane-1,3-diol Diacetate
| Enzyme | Substrate | Product(s) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Trichoderma viride | (±)-1,3-Diphenylpropane-1,3-diol diacetate | (-)-1,3-Diphenylpropane-1,3-diol | >95% |
Chemical methods for selective functionalization often rely on the use of protecting groups or catalysts that can differentiate between the two hydroxyl groups. For instance, the formation of a cyclic silyl (B83357) ether can temporarily protect both hydroxyls, which can then be regioselectively cleaved to reveal a single free hydroxyl group for further modification.
Preparation of Cyclic Derivatives and Acetals of (1R,3R)-1,3-Diphenylpropanediol as Chiral Scaffolds
The 1,3-diol motif in (1R,3R)-1,3-diphenylpropanediol is ideally suited for the formation of six-membered cyclic derivatives, such as acetals and ketals. These cyclic structures serve as rigid chiral scaffolds that can effectively transmit stereochemical information in asymmetric reactions.
The reaction of (1R,3R)-1,3-diphenylpropanediol with aldehydes or ketones in the presence of an acid catalyst leads to the formation of chiral 1,3-dioxanes. These cyclic acetals have been employed as chiral building blocks in the synthesis of complex molecules. The rigid chair conformation of the dioxane ring, coupled with the bulky phenyl substituents, creates a well-defined chiral environment that can direct the approach of incoming reagents.
For example, chiral acetal (B89532) templates derived from 1,3-diols have been used in diastereoselective reactions with organometallic reagents. The chiral auxiliary can be cleaved under mild conditions after the desired stereocenter has been established, allowing for the recovery of the chiral diol.
Incorporation of (1R,3R)-1,3-Diphenylpropanediol into Polymeric and Heterogeneous Catalytic Systems
To facilitate catalyst recovery and recycling, chiral ligands and catalysts are often immobilized on solid supports or incorporated into polymeric structures. (1R,3R)-1,3-diphenylpropanediol can be functionalized with a polymerizable group, such as a vinyl or styryl moiety, and then copolymerized with a suitable monomer to generate a chiral polymer. These polymers can act as recyclable ligands for metal-catalyzed asymmetric reactions.
Alternatively, the diol can be grafted onto a pre-formed polymer or an inorganic support like silica. This is typically achieved by first modifying the diol to introduce a reactive functional group that can form a covalent bond with the support material. The resulting heterogeneous catalysts offer the advantages of easy separation from the reaction mixture and potential for use in continuous flow reactors. While the direct immobilization of (1R,3R)-1,3-diphenylpropanediol is not extensively documented, the principles of catalyst heterogenization are well-established and applicable.
Development of Conformationally Restricted Derivatives of (1R,3R)-1,3-Diphenylpropanediol for Enhanced Selectivity
The conformational flexibility of the propane (B168953) backbone in (1R,3R)-1,3-diphenylpropanediol can sometimes be detrimental to enantioselectivity in asymmetric catalysis, as multiple conformations may lead to different stereochemical outcomes. To address this, conformationally restricted analogues of the diol have been developed.
A notable example is the synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol. researchgate.net The introduction of the gem-dimethyl group on the C2 position of the propane chain restricts the rotation around the C1-C2 and C2-C3 bonds, leading to a more rigid and predictable conformation. This conformational rigidity can enhance the facial selectivity in reactions where the diol or its derivative is used as a chiral auxiliary or ligand. The resolution of this diol was achieved through the formation of diastereomeric diesters with (-)-camphanic acid and N-carbethoxy-L-proline. researchgate.net
The development of such conformationally constrained derivatives is a key strategy for improving the performance of chiral catalysts and auxiliaries, leading to higher levels of stereocontrol in asymmetric synthesis.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| (1R,3R)-1,3-Diphenylpropane-1,3-diol |
| (-)-Camphanic acid |
| N-Carbethoxy-L-proline |
| 2,2-Dimethyl-1,3-diphenyl-1,3-propanediol |
Mechanistic and Stereochemical Investigations of Reactions Involving 1r,3r 1,3 Diphenylpropanediol
Elucidation of Stereochemical Pathways and Transition States in (1R,3R)-1,3-Diphenylpropanediol-Mediated Processes
A thorough search of chemical databases and academic journals did not yield specific studies detailing the stereochemical pathways of reactions mediated by (1R,3R)-1,3-diphenylpropanediol. For a chiral diol of this nature, it would be anticipated to serve as a precursor to chiral ligands for asymmetric catalysis or as a chiral auxiliary. In such roles, it would influence the stereochemical outcome of a reaction by forcing the reactants through a diastereomeric transition state. The preferred transition state, being lower in energy, would lead to the major stereoisomer of the product. However, specific computational or experimental studies that model or elucidate these transition states for reactions involving this particular diol are not readily found.
Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking) in Stereocontrol by (1R,3R)-1,3-Diphenylpropanediol
The stereoselectivity in reactions controlled by chiral molecules like (1R,3R)-1,3-diphenylpropanediol is often governed by subtle non-covalent interactions. The two hydroxyl groups are capable of forming hydrogen bonds, which can organize the geometry of a transition state assembly. Furthermore, the two phenyl groups provide potential for π-stacking interactions with substrates or reagents containing aromatic rings. These interactions are crucial for effective stereochemical communication. While the principles of these interactions are well-established in asymmetric catalysis, specific research that quantifies or provides experimental evidence for their role in stereocontrol exerted by (1R,3R)-1,3-diphenylpropanediol is not available.
Spectroscopic Studies on Reaction Intermediates Involving (1R,3R)-1,3-Diphenylpropanediol Scaffolds
The direct observation and characterization of reaction intermediates are pivotal for understanding reaction mechanisms. Techniques such as in-situ NMR spectroscopy, IR spectroscopy, or mass spectrometry could potentially identify transient species formed when (1R,3R)-1,3-diphenylpropanediol or its derivatives interact with substrates and reagents. Such studies would provide concrete evidence for proposed mechanistic pathways. However, the scientific literature lacks specific reports of spectroscopic studies aimed at identifying and characterizing reaction intermediates in processes where (1R,3R)-1,3-diphenylpropanediol plays a key role.
Kinetic Isotope Effects and Mechanistic Probes in (1R,3R)-1,3-Diphenylpropanediol Catalysis
Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the rate-determining step of a reaction and for characterizing the geometry of transition states. By isotopically labeling either the substrate or a catalyst derived from (1R,3R)-1,3-diphenylpropanediol, one could gain profound insight into bond-breaking and bond-forming events. For instance, a deuterium (B1214612) KIE could help determine if a C-H bond cleavage is involved in the rate-limiting step. At present, there are no published KIE studies that specifically utilize (1R,3R)-1,3-diphenylpropanediol to dissect a reaction mechanism.
Computational and Theoretical Studies on 1r,3r 1,3 Diphenylpropanediol and Its Complexes
Density Functional Theory (DFT) Calculations for Conformational Analysis of (1R,3R)-1,3-Diphenylpropanediol
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to perform conformational analysis, which seeks to identify the most stable three-dimensional arrangements (conformers) of a molecule and determine their relative energies. For (1R,3R)-1,3-diphenyl-1,3-propanediol, the flexibility arises from the rotation around several single bonds, particularly the C-C bonds of the propane (B168953) backbone and the C-O bonds.
The key structural feature governing the conformational landscape of 1,3-diols is the potential for intramolecular hydrogen bonding between the two hydroxyl groups. This interaction can significantly stabilize certain geometries. nih.gov DFT calculations can map the potential energy surface of the molecule by systematically rotating key dihedral angles and calculating the energy of each resulting geometry. This process identifies local energy minima, which correspond to stable conformers.
Studies on the parent 1,3-propanediol (B51772) have shown that conformers with intramolecular hydrogen bonds are the most favorable in the gas phase. nih.gov For (1R,3R)-1,3-diphenyl-1,3-propanediol, the bulky phenyl groups introduce significant steric hindrance, which competes with the stabilizing effect of hydrogen bonding. DFT calculations allow for a precise quantification of these competing effects. The calculations also consider the influence of the solvent, often using models like the Polarizable Continuum Model (PCM), which can alter the relative stability of conformers by favoring more polar arrangements in polar solvents. nih.gov
Table 1: Hypothetical Relative Energies of (1R,3R)-1,3-Diphenyl-1,3-propanediol Conformers Calculated by DFT (This table is illustrative of typical data obtained from DFT calculations)
| Conformer | Key Dihedral Angle (O-C-C-C) | H-Bond Status | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Toluene |
|---|---|---|---|---|
| A | gauche | Yes | 0.00 | 0.25 |
| B | anti | No | 1.52 | 1.10 |
| C | gauche' | Yes | 0.45 | 0.60 |
Molecular Modeling and Dynamics Simulations of (1R,3R)-1,3-Diphenylpropanediol-Catalyst Complexes
When (1R,3R)-1,3-diphenyl-1,3-propanediol is used as a chiral ligand in a metal-based catalyst, its interaction with the metal center is critical to the catalyst's performance. Molecular modeling and molecular dynamics (MD) simulations are used to study the structure, stability, and dynamics of these ligand-metal complexes.
Molecular modeling typically begins with building a three-dimensional model of the complex. The geometry is then optimized using methods like DFT or semi-empirical methods to find the most stable arrangement. These static models provide valuable information about bond lengths, bond angles, and the coordination of the diol to the metal center.
Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can explore the conformational flexibility of the catalyst complex, the interactions with solvent molecules, and the approach of a substrate to the catalytic active site. This information is crucial for understanding how the chiral ligand creates a specific chiral environment around the metal, which is the basis for enantioselective catalysis.
Prediction of Enantioselectivity and Diastereoselectivity Using Computational Methods for (1R,3R)-1,3-Diphenylpropanediol Systems
A primary goal of computational studies on chiral catalysts is to predict and explain their stereoselectivity. For reactions catalyzed by complexes of (1R,3R)-1,3-diphenyl-1,3-propanediol, computational methods can be used to predict which stereoisomer of the product will be preferentially formed.
The most common approach involves calculating the energy profiles of the reaction pathways leading to the different possible stereoisomers (enantiomers or diastereomers). This is typically done by locating the transition state structures for each pathway using quantum mechanical methods like DFT. mdpi.com According to transition state theory, the reaction pathway with the lowest energy barrier (i.e., the most stable transition state) will be the fastest and will therefore lead to the major product.
By comparing the calculated energies of the transition states leading to the (R) and (S) products, for example, the enantiomeric excess (ee) of a reaction can be predicted. These predictions can then be compared with experimental results to validate the proposed reaction mechanism. mdpi.com More advanced approaches may use machine learning algorithms trained on datasets of known reactions to predict the stereochemical outcome based on features of the substrate, catalyst, and reaction conditions. nih.gov
Table 2: Illustrative Prediction of Enantioselectivity via Transition State Energy Calculations (This table is a hypothetical example demonstrating the principle)
| Reaction Pathway | Transition State Structure | Calculated Free Energy Barrier (kcal/mol) | Predicted Major Product |
|---|---|---|---|
| Formation of (R)-enantiomer | TS-R | 15.2 | (S)-enantiomer |
| Formation of (S)-enantiomer | TS-S | 13.5 |
Quantum Chemical Characterization of Electronic Properties and Reactivity of (1R,3R)-1,3-Diphenylpropanediol Derivatives
Quantum chemical calculations are employed to characterize the electronic properties of (1R,3R)-1,3-diphenyl-1,3-propanediol and its derivatives, which helps in understanding their reactivity. Key properties that are often calculated include the energies of the frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and atomic charges.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability. researchgate.net
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It highlights regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For (1R,3R)-1,3-diphenyl-1,3-propanediol, the MEP would show negative potential around the oxygen atoms of the hydroxyl groups.
Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and intramolecular interactions, such as hydrogen bonding and hyperconjugation, which contribute to molecular stability. researchgate.net
Table 3: Selected Quantum Chemical Parameters for a Chiral Diol (This table is illustrative, based on typical values for similar organic molecules)
| Parameter | Calculated Value | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Electron-donating ability |
| ELUMO | -0.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Chemical stability and reactivity |
| Dipole Moment | 2.1 Debye | Molecular polarity |
Quantitative Structure-Activity Relationships (QSAR) Applied to (1R,3R)-1,3-Diphenylpropanediol-Based Catalysts
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the structural properties of a series of compounds and their biological or chemical activity. When applied to catalysts, this is often referred to as QSCAR (Quantitative Structure-Catalytic Activity Relationship).
For a series of catalysts based on derivatives of (1R,3R)-1,3-diphenyl-1,3-propanediol, a QSAR model could be developed to predict their catalytic efficiency (e.g., enantioselectivity or turnover frequency). This involves a multi-step process:
Dataset compilation: A set of catalysts with varying structural modifications (e.g., different substituents on the phenyl rings) and their experimentally measured activities is collected.
Descriptor calculation: For each catalyst, a range of molecular descriptors representing its structural, steric, and electronic properties is calculated.
Model building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that links the descriptors to the catalytic activity.
Model validation: The predictive power of the model is tested using an external set of compounds or statistical cross-validation techniques.
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. nih.gov These methods correlate the 3D steric and electrostatic fields of the molecules with their activity. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease catalytic activity, thereby guiding the rational design of more effective catalysts. nih.gov
Advanced Spectroscopic and Structural Characterization of 1r,3r 1,3 Diphenylpropanediol and Its Complexes
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Purity Determination
Chiral chromatography is an indispensable tool for the separation of enantiomers and the determination of enantiomeric purity. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method for this purpose.
For the analysis of 1,3-diphenylpropanediol enantiomers, polysaccharide-based CSPs, such as those derivatized with carbamates of cellulose (B213188) or amylose, are frequently employed. Columns like Daicel Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or AS-H (amylose tris((S)-α-methylbenzylcarbamate)) have demonstrated high efficiency in resolving a wide range of chiral compounds, including diols. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
A typical mobile phase for such separations consists of a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a polar modifier, like isopropanol (B130326) or ethanol. The ratio of these solvents is optimized to achieve baseline separation with reasonable analysis times. Detection is commonly performed using a UV detector, often set at a wavelength where the phenyl groups exhibit strong absorbance (e.g., 210 nm). The enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers.
While less common for non-volatile compounds like diols without derivatization, chiral Gas Chromatography (GC) can also be used. This typically requires the derivatization of the hydroxyl groups to increase volatility, for example, by forming silyl (B83357) ethers or esters. The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative.
Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity
| Parameter | Value |
| Column | Chiralpak AS-H |
| Mobile Phase | Hexane/Isopropanol (85/15, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
| Expected Result | Baseline separation of (1R,3R) and (1S,3S) enantiomers |
Note: This table represents typical starting conditions and may require optimization.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment
Chiroptical spectroscopic methods, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution. chemspider.comresearchgate.net These methods rely on the differential absorption of left and right circularly polarized light. qub.ac.uk
Vibrational Circular Dichroism (VCD) measures the difference in absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum provides information about the stereochemistry of the molecule. For (1R,3R)-1,3-diphenylpropanediol, the VCD spectrum is particularly sensitive to the spatial arrangement of the hydroxyl and phenyl groups. The stretching vibrations of the O-H and C-H bonds, as well as bending modes in the fingerprint region, can exhibit characteristic positive or negative VCD signals (Cotton effects).
Electronic Circular Dichroism (ECD) operates in the ultraviolet-visible region of the electromagnetic spectrum. It measures the differential absorption of circularly polarized light associated with electronic transitions. The phenyl chromophores in (1R,3R)-1,3-diphenylpropanediol give rise to characteristic ECD spectra.
For both VCD and ECD, the assignment of the absolute configuration is achieved by comparing the experimentally measured spectrum with the theoretical spectrum predicted by quantum mechanical calculations. This involves computational modeling, typically using Density Functional Theory (DFT), to calculate the theoretical spectra for a specific enantiomer (e.g., the (1R,3R) configuration). A good match between the experimental and the calculated spectrum for the (1R,3R) isomer provides strong evidence for the assignment of its absolute configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of organic molecules. For (1R,3R)-1,3-diphenylpropanediol, both ¹H and ¹³C NMR provide a wealth of information.
The ¹H NMR spectrum reveals the chemical environment of the protons. Key signals include those for the aromatic protons on the phenyl rings, the methine protons (CH-OH), and the methylene (B1212753) protons (-CH₂-). The coupling constants (J-values) between the methine and methylene protons are particularly informative for conformational analysis. The magnitude of these coupling constants can be related to the dihedral angles between the protons via the Karplus equation, allowing for the determination of the preferred conformations of the molecule in solution.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbons bearing the hydroxyl groups and the phenyl rings are characteristic. The number of distinct signals in the ¹³C NMR spectrum can also confirm the symmetry of the molecule.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to unambiguously assign all proton and carbon signals and to further confirm the connectivity within the molecule. Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximities of protons, which is invaluable for a more detailed conformational analysis.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3-Diphenyl-1,3-propanediol
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (CH-OH) | 73.5 |
| C2 (-CH₂-) | 46.2 |
| C3 (CH-OH) | 73.5 |
| C1' (Aromatic C-ipso) | 144.8 |
| C2'/C6' (Aromatic C-ortho) | 125.8 |
| C3'/C5' (Aromatic C-meta) | 128.5 |
| C4' (Aromatic C-para) | 127.5 |
Note: These are predicted values and may vary slightly from experimental data.
Single-Crystal X-ray Diffraction Analysis of (1R,3R)-1,3-Diphenylpropanediol and Its Co-Crystals or Metal Complexes
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. While a specific crystal structure for (1R,3R)-1,3-diphenylpropanediol was not found in the searched literature, the principles of the technique and its potential application are well-established.
The process involves growing a high-quality single crystal of the compound of interest. This crystal is then exposed to a beam of X-rays, and the diffraction pattern produced is collected and analyzed. This analysis allows for the construction of an electron density map of the molecule, from which the positions of the individual atoms can be determined.
For a chiral molecule like (1R,3R)-1,3-diphenylpropanediol, anomalous dispersion effects can be used to determine the absolute configuration unambiguously. This is often reported as the Flack parameter, which should be close to zero for the correct enantiomer.
In cases where the parent compound does not readily form suitable crystals, the formation of co-crystals or metal complexes can be an effective strategy. Co-crystallization with a suitable co-former can lead to a more ordered crystal lattice. Similarly, the hydroxyl groups of the diol can act as ligands, coordinating to a metal center to form a metal complex. The analysis of such a complex would not only reveal the structure of the diol but also provide insights into its coordination chemistry. A study on the related compound tetrakis(1,3-diphenyl-1,3-propanedionato) zirconium(IV) demonstrated how X-ray diffraction can elucidate the coordination geometry around a metal center.
Table 3: Hypothetical Crystal Data for (1R,3R)-1,3-Diphenylpropanediol
| Parameter | Example Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.5 |
| b (Å) | 12.3 |
| c (Å) | 15.8 |
| **α, β, γ (°) ** | 90, 90, 90 |
| Volume (ų) | 2045.8 |
| Z | 4 |
| Flack Parameter | ~0 |
Note: This table is purely illustrative of the type of data obtained from a single-crystal X-ray diffraction experiment.
Mass Spectrometry Techniques for Structural Confirmation and Complex Characterization
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can provide structural information through fragmentation analysis.
For (1R,3R)-1,3-diphenylpropanediol (C₁₅H₁₆O₂), the expected monoisotopic mass is approximately 228.1150 Da. This can be readily confirmed using high-resolution mass spectrometry (HRMS) techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint that can be used for structural confirmation and identification by comparison with spectral libraries. Common fragmentation pathways for 1,3-diols include the loss of water (H₂O) and cleavage of the carbon-carbon bonds.
When (1R,3R)-1,3-diphenylpropanediol is part of a metal complex, mass spectrometry can be used to characterize the complex. ESI-MS is particularly useful for this, as it is a soft ionization technique that can often keep the metal-ligand complex intact in the gas phase. This allows for the determination of the stoichiometry and composition of the complex.
Table 4: Key Mass Spectrometry Data for 1,3-Diphenyl-1,3-propanediol
| Ion/Fragment | Expected m/z | Technique | Information Provided |
| [M+H]⁺ | ~229.1223 | ESI-HRMS | Molecular Weight Confirmation |
| [M+Na]⁺ | ~251.1043 | ESI-HRMS | Molecular Weight Confirmation |
| [M]⁺˙ | 228 | EI-MS | Molecular Ion |
| [M-H₂O]⁺˙ | 210 | EI-MS | Fragmentation Pattern |
| [C₇H₇O]⁺ | 107 | EI-MS | Fragmentation Pattern (benzylic fragment) |
| [C₆H₅]⁺ | 77 | EI-MS | Fragmentation Pattern (phenyl fragment) |
Note: The m/z values are approximate and depend on the specific isotopes.
Future Research Directions and Emerging Opportunities for 1r,3r 1,3 Diphenylpropanediol
Development of Next-Generation Chiral Scaffolds and Catalysts Inspired by (1R,3R)-1,3-Diphenylpropanediol
The C2 symmetry of (1R,3R)-1,3-diphenyl-1,3-propanediol is a feature of many "privileged ligands" known for their broad applicability and high efficiency in a wide range of metal-catalyzed reactions. nih.govresearchgate.net Future research will focus on moving beyond its use as a simple chiral auxiliary to incorporating its rigid and stereochemically defined structure into more sophisticated and powerful catalyst frameworks.
Opportunities in this area include:
Bidentate Ligand Synthesis: The diol can serve as a scaffold for creating novel bidentate ligands, such as chiral phosphines, amines, and N-heterocyclic carbenes (NHCs). The conformational rigidity of the 1,3-diphenylpropane (B92013) backbone can pre-organize the coordinating atoms, potentially leading to enhanced enantioselectivity in reactions like asymmetric hydrogenation, allylic alkylation, and cross-coupling. researchgate.net
Chiral Brønsted Acids: The diol moiety is a key structural element in highly effective chiral Brønsted acid catalysts, such as phosphoric acids derived from BINOL and SPINOL. acs.org Developing analogues based on the (1R,3R)-1,3-diphenylpropanediol framework is a promising avenue. These new catalysts could offer unique steric and electronic properties, expanding the scope of asymmetric organocatalysis in reactions like Friedel-Crafts alkylations, cycloadditions, and transfer hydrogenations.
Organocatalyst Design: The hydroxyl groups can be functionalized to create hydrogen-bond-donating organocatalysts. These catalysts could be applied to a variety of reactions, including asymmetric Michael additions and aldol (B89426) reactions, where precise orientation of substrates through non-covalent interactions is key to achieving high stereocontrol.
Table 1: Comparison of Privileged Chiral Scaffolds and Potential (1R,3R)-1,3-Diphenylpropanediol-Derived Analogues
| Ligand Class | Privileged Scaffold Example | Potential (1R,3R)-DPPD-Derived Analogue | Target Reaction Classes |
| Chiral Phosphoric Acid | BINOL-PA, SPINOL-PA | (1R,3R)-DPPD-PA | Asymmetric additions to imines, Cycloadditions |
| Bidentate Phosphine (B1218219) | BINAP, DuPhos | (1R,3R)-DPPD-diphosphine | Asymmetric Hydrogenation, Cross-Coupling |
| Diamine Ligand | DPEN, DACH | (1R,3R)-DPPD-diamine | Asymmetric Transfer Hydrogenation |
| Organocatalyst | TADDOL | (1R,3R)-DPPD-thiourea | Asymmetric Michael Addition, Aldol Reactions |
Integration of (1R,3R)-1,3-Diphenylpropanediol-Based Catalysts into Continuous Flow Systems
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved efficiency, easier scalability, and greater process control. acs.org A major opportunity lies in the heterogenization of catalysts derived from (1R,3R)-1,3-diphenylpropanediol for use in packed-bed reactors.
Future research efforts will likely concentrate on:
Immobilization Strategies: Developing robust methods to anchor the diol or its catalytic derivatives onto solid supports like polymers (e.g., polystyrene), silica, or magnetic nanoparticles is crucial. rsc.orgrsc.org This can be achieved by introducing polymerizable groups (e.g., styryl units) onto the diol scaffold, allowing for its incorporation into a polymer matrix. acs.org
Catalyst Performance in Flow: Studies have shown that immobilized catalysts can sometimes exhibit higher activity and selectivity in flow systems compared to their homogeneous counterparts in batch reactions. rsc.org This is attributed to the elimination of diffusion limitations and the creation of a unique microenvironment on the support. rsc.org Investigating the performance of immobilized (1R,3R)-1,3-diphenylpropanediol catalysts under various flow conditions (temperature, pressure, flow rate) will be essential for optimization. acs.org
Exploration of (1R,3R)-1,3-Diphenylpropanediol in Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs) and cascade processes are highly atom-economical strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and purification steps. The ability to control the stereochemical outcome of these reactions is a significant challenge.
The defined stereochemistry of (1R,3R)-1,3-diphenylpropanediol makes it an excellent candidate for directing stereoselectivity in such complex transformations. Future research should explore its use as a chiral ligand or auxiliary in:
Asymmetric Cascade Reactions: A prime example is the Rh(II)-catalyzed three-component cascade for synthesizing chiral 1,3-dioxoles, where the chiral ligand on the metal center dictates the stereochemical outcome. nih.govrsc.org Designing ligands derived from (1R,3R)-1,3-diphenylpropanediol for similar cascade processes could provide access to novel, enantioenriched heterocyclic scaffolds.
Stereodivergent MCRs: By modifying the catalyst or reaction conditions, it may be possible to selectively generate different stereoisomers of a product from the same set of starting materials. The C2-symmetric diol could act as a steering ligand, where subtle changes to its structure or the metallic center it is coordinated to could switch the stereochemical preference of the reaction.
One-Pot Synthesis of Chiral Building Blocks: Developing one-pot multicomponent reactions that utilize the diol to install multiple stereocenters simultaneously will provide rapid access to valuable and complex chiral building blocks for the pharmaceutical and agrochemical industries. nih.govorganic-chemistry.org
Sustainable and Biocatalytic Approaches for the Derivatization and Application of (1R,3R)-1,3-Diphenylpropanediol
The principles of green chemistry are increasingly driving innovation in chemical synthesis. This involves the use of renewable feedstocks, environmentally benign solvents, and catalytic methods over stoichiometric reagents. qub.ac.ukrsc.org
Emerging opportunities for (1R,3R)-1,3-diphenylpropanediol in this context include:
Biocatalytic Synthesis and Resolution: While the parent compound 1,3-propanediol (B51772) is produced commercially via fermentation, biocatalytic routes to substituted chiral diols are less developed. qub.ac.uk Future work could focus on engineering enzymes (e.g., carbonyl reductases, dehydrogenases) for the highly stereoselective synthesis of (1R,3R)-1,3-diphenylpropanediol from prochiral diketones. Additionally, enzymatic kinetic resolution, for instance through lipase-catalyzed enantioselective acylation, represents an environmentally friendly method to resolve racemic mixtures of the diol. researchgate.netnih.gov Research has shown the feasibility of microbial resolution for 1,3-diphenylpropane-1,3-diol (B1267955) diacetate. researchgate.net
Enzymatic Derivatization: Utilizing enzymes to perform selective modifications on the diol scaffold can provide access to novel derivatives under mild, aqueous conditions. This avoids the use of harsh reagents and protecting group chemistry often required in traditional synthesis.
Synthesis from Renewable Feedstocks: Exploring synthetic pathways that start from bio-derived aromatic compounds could provide a more sustainable route to the (1R,3R)-1,3-diphenylpropanediol core structure, reducing the reliance on petrochemical precursors.
Table 2: Comparison of Synthetic Strategies for Chiral Diols
| Method | Description | Advantages | Future Research Direction for (1R,3R)-DPPD |
| Chemical Synthesis | Multi-step synthesis from petrochemical starting materials. | Well-established, high purity. | Development of more atom-economical routes. |
| Asymmetric Reduction | Catalytic reduction of a prochiral diketone using a chiral catalyst (e.g., CBS-oxazaborolidine). acs.org | High enantioselectivity (>99% ee). nih.gov | Screening of new catalysts for improved efficiency. |
| Enzymatic Resolution | Selective enzymatic reaction (e.g., acylation) on one enantiomer of a racemic mixture. researchgate.net | Mild conditions, high selectivity, green process. | Identifying or engineering highly selective lipases or esterases. |
| Whole-Cell Biocatalysis | Use of engineered microorganisms to convert a simple substrate into the target diol. rsc.org | Potentially low cost, uses renewable feedstocks. | Engineering metabolic pathways for de novo synthesis. |
Expanding the Scope of Asymmetric Transformations Catalyzed by (1R,3R)-1,3-Diphenylpropanediol and Its Derivatives
While chiral 1,3-diols have been used in a number of asymmetric reactions, there is vast potential to apply them to a broader range of challenging and synthetically valuable transformations. nih.gov The unique steric and electronic environment provided by the (1R,3R)-1,3-diphenylpropanediol framework could offer novel reactivity and selectivity.
Future research should target the application of its derivatives as ligands or catalysts in emerging areas of asymmetric synthesis:
Photoredox and Dual Catalysis: Combining photoredox catalysis with chiral catalysts derived from the diol could enable novel, enantioselective radical reactions that are difficult to achieve through traditional methods. nih.gov
C-H Functionalization: Directing the enantioselective functionalization of C-H bonds is a major goal in modern organic synthesis. Chiral ligands derived from (1R,3R)-1,3-diphenylpropanediol could be used with transition metals like rhodium or palladium to control the stereochemistry of C-H insertion or activation reactions.
Asymmetric Main Group Catalysis: Exploring the diol as a chiral ligand for main group elements (e.g., boron, silicon, magnesium) could unlock new modes of catalytic activation and enantioselection, providing alternatives to precious metal catalysts. nih.gov For example, diol-catalyzed allylboration of ketones has proven to be a powerful transformation. nih.gov
By systematically exploring these research avenues, the scientific community can unlock the full potential of (1R,3R)-1,3-diphenyl-1,3-propanediol, transforming it from a useful chiral building block into a cornerstone of next-generation asymmetric catalysis and sustainable chemical manufacturing.
Q & A
Q. What are the established synthetic routes for preparing enantiomerically pure (1R,3R)-1,3-diphenyl-1,3-propanediol, and what analytical methods validate stereochemical purity?
Methodological Answer: Enantioselective synthesis typically involves chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution. Key steps include:
- Asymmetric hydrogenation of diketone precursors using transition-metal catalysts to induce stereochemistry .
- Chiral chromatography (e.g., HPLC with cellulose-based columns) for separation of enantiomers.
- Stereochemical validation via H/C NMR (diastereomeric splitting) and X-ray crystallography for absolute configuration confirmation.
- Polarimetry to measure optical rotation and verify enantiomeric excess (ee) ≥98% .
Q. How do temperature and solvent systems influence the crystallization behavior and polymorphic forms of (1R,3R)-1,3-diphenyl-1,3-propanediol?
Methodological Answer:
- Controlled crystallization experiments using solvents like ethanol, acetonitrile, or toluene at varying cooling rates (0.1–5°C/min).
- Differential Scanning Calorimetry (DSC) to identify polymorphic transitions (e.g., melting points, enthalpy changes).
- X-ray Diffraction (XRD) to characterize crystal lattice structures and identify dominant polymorphs under specific conditions .
- Solubility studies to correlate solvent polarity with nucleation kinetics (e.g., using the Van’t Hoff equation) .
Advanced Research Questions
Q. What experimental design strategies optimize the catalytic asymmetric synthesis of (1R,3R)-1,3-diphenyl-1,3-propanediol while minimizing diastereomer formation?
Methodological Answer:
- Fractional factorial design to screen critical variables: catalyst loading (0.5–2 mol%), hydrogen pressure (10–50 bar), and reaction temperature (25–80°C) .
- Response Surface Methodology (RSM) to model interactions between variables and maximize enantiomeric excess (ee).
- ANOVA analysis to identify statistically significant factors (p < 0.05) and reduce experimental error via center-point replication .
- In situ IR spectroscopy to monitor reaction progress and intermediate formation.
Q. How can computational chemistry tools predict the enantioselectivity of chiral catalysts in the synthesis of (1R,3R)-1,3-diphenyl-1,3-propanediol?
Methodological Answer:
- Density Functional Theory (DFT) calculations to map transition states and identify steric/electronic effects influencing enantioselectivity .
- Molecular docking simulations to evaluate catalyst-substrate interactions (e.g., binding affinities of Ru-BINAP with diketone precursors).
- Machine learning models trained on historical catalytic data to predict optimal ligand-metal combinations .
Q. What methodologies resolve contradictions in reported thermodynamic data (e.g., solubility, Henry’s constants) for (1R,3R)-1,3-diphenyl-1,3-propanediol across different studies?
Methodological Answer:
- Reproducibility protocols : Standardize measurement conditions (e.g., 298.15 K, 1 atm) and solvent purity (>99.9%) to minimize variability .
- Error analysis : Calculate standard deviations from triplicate measurements and compare with literature data using t-tests.
- Interlaboratory validation : Collaborate with independent labs to cross-verify Henry’s Law constants (k°H) and solubility parameters .
Data Contradiction Analysis Example
Q. Table 1: Discrepancies in Henry’s Law Constants (k°H) for 1,3-Propanediol Derivatives
| Study | Temperature (K) | k°H (mol/kg·bar) | Method Used |
|---|---|---|---|
| Sander (2023) | 293 | 910,000 | Gas-liquid partition |
| Journal of Mol. Liq. (2020) | 298 | 850,000 ± 15,000 | Headspace analysis |
Q. Resolution Strategy :
- Conduct temperature-adjusted comparisons using the van’t Hoff equation.
- Validate via gas chromatography-mass spectrometry (GC-MS) with internal standards .
Key Research Gaps and Opportunities
- Stereoselective biocatalysis : Explore engineered enzymes (e.g., ketoreductases) for greener synthesis routes .
- Advanced characterization : Use cryo-electron microscopy for nanoscale crystal defect analysis.
- Interdisciplinary collaboration : Combine synthetic chemistry with AI-driven catalyst design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
